molecular formula C21H19NO6 B4188860 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid

4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid

Cat. No. B4188860
M. Wt: 381.4 g/mol
InChI Key: OTSROPZAPFLNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid, also known as NADA, is a synthetic compound that has been widely used in scientific research. NADA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid binds to and activates GPR35, leading to the activation of downstream signaling pathways. This activation has been shown to have anti-inflammatory and analgesic effects. 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid also activates TRPV1, which leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), resulting in pain sensation.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to have neuroprotective effects in a mouse model of Parkinson's disease. 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. Additionally, 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid in lab experiments is its high potency and selectivity for GPR35 and TRPV1. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been shown to be unstable in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as an anti-cancer agent, as it has been shown to inhibit the growth of several cancer cell lines. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and analgesic effects of 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid, as well as its potential side effects.

Scientific Research Applications

4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the G protein-coupled receptor GPR35, which is expressed in the central nervous system. 4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid has also been found to activate the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation.

properties

IUPAC Name

4,5-dimethoxy-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-26-18-10-15(21(24)25)16(11-19(18)27-2)22-20(23)12-28-17-9-5-7-13-6-3-4-8-14(13)17/h3-11H,12H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSROPZAPFLNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)COC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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